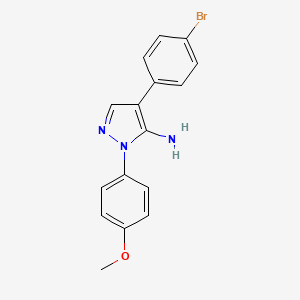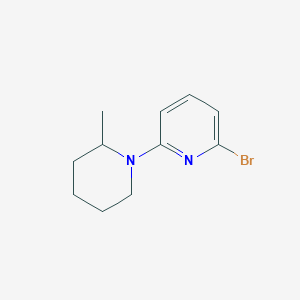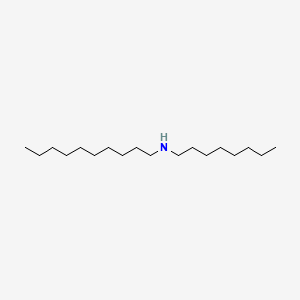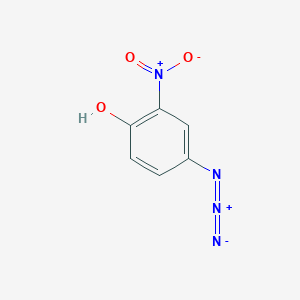
4-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves a condensation reaction between an aldehyde and a primary amine. The general synthetic route can be described as follows:
-
Starting Materials
- 3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazole
- 4-hydroxybenzaldehyde
-
Reaction Conditions
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium hydroxide)
- Temperature: Reflux conditions (approximately 70-80°C)
- Reaction Time: Several hours to ensure complete condensation
The reaction proceeds through the formation of an imine intermediate, which is then stabilized to form the final Schiff base product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
- Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
- Conditions: Aqueous or organic solvents, room temperature to elevated temperatures
-
Reduction
- Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
- Conditions: Anhydrous solvents, low temperatures
-
Substitution
- Reagents: Alkyl halides, acyl chlorides
- Conditions: Basic or acidic conditions, room temperature to reflux
Major Products Formed
Oxidation: Formation of quinones
Reduction: Formation of amines
Substitution: Formation of ethers or esters
Aplicaciones Científicas De Investigación
4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: It can be used in the synthesis of metal complexes, which have applications in catalysis and materials development.
Biological Research: The compound’s ability to bind to DNA and proteins makes it useful in studying molecular interactions and mechanisms of action.
Industrial Applications: It can be used as a ligand in coordination chemistry, facilitating the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with various molecular targets:
Molecular Targets: DNA, proteins, and enzymes
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. It can also intercalate into DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 4-((E)-{[3-(3-iodophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Uniqueness
4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Propiedades
Número CAS |
478256-01-8 |
|---|---|
Fórmula molecular |
C16H14N4OS |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4OS/c1-11-3-2-4-13(9-11)15-18-19-16(22)20(15)17-10-12-5-7-14(21)8-6-12/h2-10,21H,1H3,(H,19,22)/b17-10+ |
Clave InChI |
XHBYEDSGLRZRBV-LICLKQGHSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O |
SMILES canónico |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylacetamide](/img/structure/B12049864.png)

![2-[(1-Oxobenzo[d]thiin-3-yl)carbonylamino]acetic acid](/img/structure/B12049885.png)
![(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B12049900.png)
![4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12049913.png)
![2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid](/img/structure/B12049920.png)



![2-methoxyethyl 5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12049949.png)


